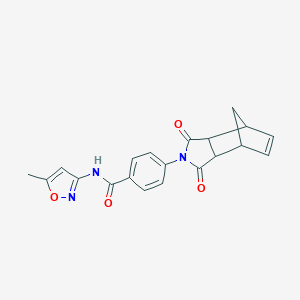![molecular formula C20H16N2O5 B303215 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate, also known as FFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FFA is a derivative of 5-fluorouracil, a chemotherapy drug, and has been shown to exhibit antitumor and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate may prevent the growth and proliferation of cancer cells. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been shown to exhibit antitumor and anti-inflammatory properties in vitro and in vivo. In animal studies, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been shown to inhibit the growth of tumors and reduce inflammation. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the field of microbiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is its potential as a cancer therapy and anti-inflammatory agent. However, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to exhibit cytotoxic effects on normal cells, suggesting that it may have limitations as a therapeutic agent. Additionally, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is a relatively new compound and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several potential future directions for research on 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate. One area of interest is the development of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate derivatives with improved safety and efficacy profiles. Another area of interest is the exploration of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate's potential applications in the field of microbiology. Finally, further studies are needed to fully understand the mechanism of action of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate and its potential as a cancer therapy and anti-inflammatory agent.
Métodos De Síntesis
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate can be synthesized through a multistep process involving the reaction of 4-(2-furoylamino)aniline with 3-nitrobenzoyl chloride, followed by reduction with tin (II) chloride and acetylation with acetic anhydride. The resulting product is a white crystalline powder with a melting point of 210-212°C.
Aplicaciones Científicas De Investigación
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for cancer therapy and the treatment of inflammatory diseases such as rheumatoid arthritis. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the field of microbiology.
Propiedades
Nombre del producto |
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate |
|---|---|
Fórmula molecular |
C20H16N2O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
[3-[[4-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-17-5-2-4-14(12-17)19(24)21-15-7-9-16(10-8-15)22-20(25)18-6-3-11-26-18/h2-12H,1H3,(H,21,24)(H,22,25) |
Clave InChI |
TULRFDPKWIFCSS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)
![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)

![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)